Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane
CAS No.: 820964-99-6
Cat. No.: VC16815546
Molecular Formula: C33H42Sn
Molecular Weight: 557.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820964-99-6 |
|---|---|
| Molecular Formula | C33H42Sn |
| Molecular Weight | 557.4 g/mol |
| IUPAC Name | tributyl-[2-methyl-4-phenyl-5-(2-phenylethynyl)phenyl]stannane |
| Standard InChI | InChI=1S/C21H15.3C4H9.Sn/c1-17-12-14-20(15-13-18-8-4-2-5-9-18)21(16-17)19-10-6-3-7-11-19;3*1-3-4-2;/h2-11,14,16H,1H3;3*1,3-4H2,2H3; |
| Standard InChI Key | STPYFYYNZYJVOT-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1C)C2=CC=CC=C2)C#CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a biphenyl core with strategic substitutions:
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5-methyl group: Introduces steric and electronic effects at the fifth position of the biphenyl system.
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2-(phenylethynyl) group: A rigid, conjugated alkynyl aromatic moiety at the second position, enhancing π-electron delocalization.
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Tributyltin (Sn(C₄H₉)₃) group: A trialkyltin unit bonded to the fourth position of the biphenyl, conferring metal-centered reactivity .
The molecular formula is C₃₄H₄₀Sn, derived from:
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Biphenyl (C₁₂H₁₀) + methyl (CH₃) + phenylethynyl (C₈H₅) + tributyltin (Sn(C₄H₉)₃).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₀Sn |
| Molecular Weight | 579.45 g/mol |
| Hybridization (Sn) | sp³ |
| Coordination Geometry | Tetrahedral |
| π-Conjugation Length | Extended via biphenyl and ethynyl groups |
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via Stille coupling or direct tin alkylation:
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Stille Coupling: Reaction of a halogenated biphenyl precursor (e.g., 4-bromo-5-methyl-2-(phenylethynyl)biphenyl) with tributyltin chloride in the presence of a palladium catalyst .
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Tin Alkylation: Transmetalation of a lithium or Grignard reagent with tributyltin chloride.
Reaction Scheme:
Reactivity Profile
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Nucleophilic Substitution: The tin center undergoes reactions with electrophiles (e.g., halogens, acyl chlorides).
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Transmetalation: Participates in cross-coupling reactions to form carbon-carbon bonds .
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Oxidative Degradation: Susceptible to oxidation, forming tin oxides under aerobic conditions.
Physicochemical Properties
Thermal Stability
Organotin compounds with aryl groups exhibit moderate thermal stability. Decomposition typically occurs above 200°C, releasing toxic tin oxides and hydrocarbons .
Solubility and Phase Behavior
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Solubility:
Applications in Industrial and Research Contexts
Catalysis
Tributyltin derivatives serve as Lewis acid catalysts in:
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Polymerization of lactones and epoxides.
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Transesterification reactions for biodiesel production.
Organic Synthesis
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Stille Coupling: As a tin reagent for forming biaryl systems in pharmaceuticals .
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Radical Reactions: Initiators in controlled radical polymerization.
| Hazard Code | Risk Statement |
|---|---|
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H400 | Very toxic to aquatic life |
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